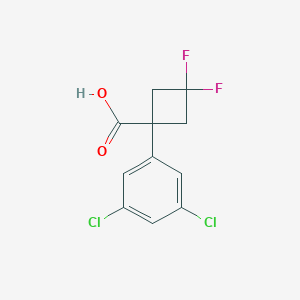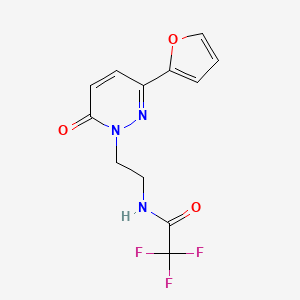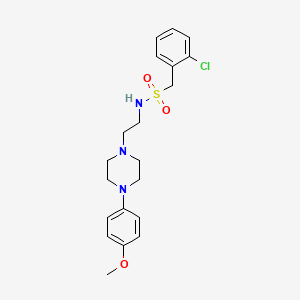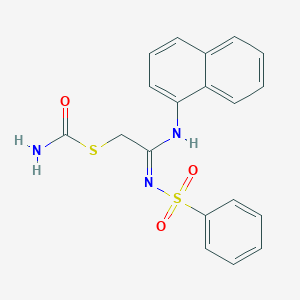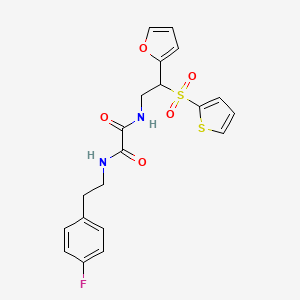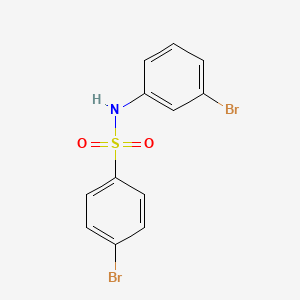
4-bromo-N-(3-bromophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 4-bromo-N-(3-bromophenyl)benzenesulfonamide is a chemical compound with the molecular formula C<sub>12</sub>H<sub>9</sub>Br<sub>2</sub>NO<sub>2</sub>S .
- It is a sulfonamide derivative, containing both bromine and sulfonamide functional groups.
- The compound’s structure consists of a benzene ring with a bromine atom and a sulfonamide group attached.
Synthesis Analysis
- The synthesis of 4-bromo-N-(3-bromophenyl)benzenesulfonamide involves an amidation reaction .
- The specific synthetic route and conditions would need to be detailed from relevant research papers.
Molecular Structure Analysis
- The molecular formula indicates the presence of two bromine atoms , a nitrogen , an oxygen , and a sulfur atom.
- The benzene ring serves as the core structure, with the bromine and sulfonamide substituents.
Chemical Reactions Analysis
- The compound may participate in various reactions, including substitution, addition, or condensation reactions.
- Specific reactions would depend on the functional groups and reaction conditions.
Physical And Chemical Properties Analysis
- Molecular weight : 391.078 Da
- Melting point , solubility , and other physical properties would need to be determined experimentally.
Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitizers
4-bromo-N-(3-bromophenyl)benzenesulfonamide derivatives have been utilized in the synthesis of zinc phthalocyanine complexes. These complexes exhibit potential as photosensitizers in photodynamic therapy, particularly for cancer treatment. The photophysical and photochemical properties of these compounds, such as high singlet oxygen quantum yield and appropriate photodegradation, make them suitable for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). Further research has explored their photophysicochemical properties, emphasizing their suitability for photocatalytic applications as well (Öncül, Öztürk, & Pişkin, 2021).
Catalytic Activity in Asymmetric Alkylation
The compound has been utilized in the synthesis of cinchonidinium salts. These salts, when derived from 4-bromo-N-(3-bromophenyl)benzenesulfonamide, exhibit highly enantioselective catalytic activity in asymmetric benzylation reactions. This highlights its potential application in the field of organic synthesis, especially in producing enantiomerically pure compounds (Itsuno, Yamamoto, & Takata, 2014).
Biological Evaluation and Drug Development
Various derivatives of 4-bromo-N-(3-bromophenyl)benzenesulfonamide have been synthesized and evaluated for their biological activities. These studies include assessments of their potential as anti-inflammatory, antimicrobial, antioxidant, anticancer, and anti-HCV agents. For instance, some compounds have shown promise in anti-inflammatory and analgesic activities and could be developed into therapeutic agents (Küçükgüzel et al., 2013).
Sulfonamide-derived Ligands and Metal Complexes
Sulfonamide-derived new ligands, including those with 4-bromo-N-(3-bromophenyl)benzenesulfonamide structures, have been synthesized and characterized. Their transition metal complexes were investigated for potential antibacterial and antifungal activities. These studies revealed moderate to significant biological activity, highlighting their potential in medicinal chemistry applications (Chohan & Shad, 2011).
Safety And Hazards
- The compound is harmful by inhalation, skin contact, and ingestion .
- It may cause skin and eye irritation and respiratory discomfort.
- Proper protective measures should be taken during handling.
Orientations Futures
- Further research could explore the compound’s biological activities , such as antimicrobial or anticancer effects.
- Investigate its potential as a drug candidate or for other applications.
Propriétés
IUPAC Name |
4-bromo-N-(3-bromophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCLEMBBYDDEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-bromophenyl)benzenesulfonamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

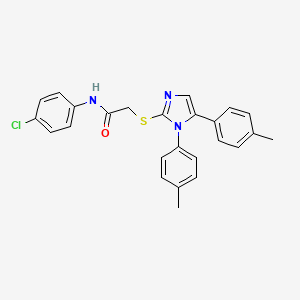
![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)
![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2479329.png)
![5-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479330.png)
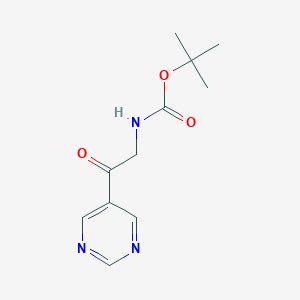
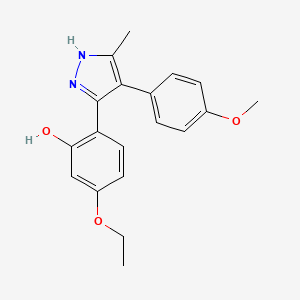
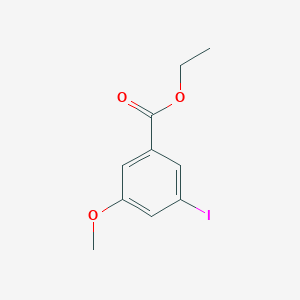
![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479342.png)
